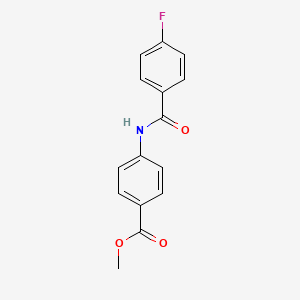

METHYL 4-(4-FLUOROBENZAMIDO)BENZOATE

Description

Properties

IUPAC Name |

methyl 4-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVGAZTQWZYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-fluorobenzamido)benzoate typically involves the reaction of 4-fluorobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of methyl 4-(4-fluorobenzamido)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-fluorobenzamido)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Substitution: Formation of substituted benzamido derivatives.

Reduction: Formation of 4-(4-fluorobenzylamino)benzoate.

Hydrolysis: Formation of 4-(4-fluorobenzamido)benzoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 4-(4-fluorobenzamido)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is used to study the interactions of fluorinated aromatic compounds with biological macromolecules. It is also employed in the development of fluorescent probes and imaging agents.

Medicine: The compound has potential applications in drug discovery and development. Its derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, methyl 4-(4-fluorobenzamido)benzoate is used in the production of specialty chemicals and advanced materials. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorobenzamido)benzoate involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Other Halogens and Functional Groups

Methyl 4-(4-Methylbenzamido)Benzoate

- Structure : Replaces fluorine with a methyl group.

- Key Differences :

- The methyl group is electron-donating, increasing electron density on the aromatic ring compared to fluorine’s electron-withdrawing effect.

- X-ray crystallography reveals a planar benzene ring and coplanar carboxamide moiety, stabilized by C–H⋯π interactions in the crystal lattice . Methyl’s steric bulk may slightly distort packing compared to fluorine’s compact size.

- Implications : Reduced polarity and altered metabolic stability compared to the fluorinated analog.

Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230)

- Structure: Ethyl ester with a pyridazine-substituted phenethylamino group.

- Key Differences: The ethyl ester may increase lipophilicity (higher logP) versus the methyl ester.

- Implications : Greater metabolic resistance due to the ethyl group but reduced solubility compared to methyl esters.

Methyl 4-[4-(Difluoromethyl)Phenyl]Benzoate

- Structure : Difluoromethyl substituent instead of fluorobenzamido.

- Applications in agrochemicals highlight fluorine’s role in enhancing bioactivity and environmental stability .

Ester Group Variations: Methyl vs. Ethyl and Bulky Substituents

Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate (I-6473)

- Structure : Ethyl ester with a phenethoxy-linked isoxazole ring.

- Isoxazole’s heterocyclic structure may confer antimicrobial or anti-inflammatory properties, diverging from fluorobenzamido’s likely targets .

Methyl 4-[2-(4-Phenylpiperazin-1-yl)Acetamido]Benzoate

- Structure : Incorporates a phenylpiperazinyl-acetamido group.

- Key Differences :

Halogen-Specific Comparisons

1-Methylethyl 4-Bromo-α-(4-Bromophenyl)-α-Hydroxybenzeneacetate (Bromopropylate)

- Structure : Brominated aromatic ester with a geminal di-bromo substitution.

- Key Differences :

Data Tables for Comparative Analysis

Table 1: Substituent Effects on Physical and Chemical Properties

Research Findings and Implications

- Fluorine’s Role: Fluorinated analogs consistently exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts, making them valuable in drug design .

- Ester Group Impact : Methyl esters generally offer better solubility than ethyl esters, but ethyl groups may prolong half-life in vivo .

- Structural Rigidity : Coplanar benzamido groups (as in ) favor crystalline packing, whereas bulky substituents (e.g., piperazine ) reduce crystallinity but improve receptor interaction.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 4-(4-fluorobenzamido)benzoate?

The synthesis typically involves sequential amide coupling and esterification. Key steps include:

- Amide Formation : React 4-fluorobenzoyl chloride with methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl .

- Reaction Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track progress. High-performance liquid chromatography (HPLC) ensures purity (>95%) .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (0–5°C during coupling) and using molecular sieves to absorb moisture .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing methyl 4-(4-fluorobenzamido)benzoate?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) confirm the amide (δ ~10.2 ppm) and ester (δ ~3.8 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 304.0982 .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) reveals planarity of the benzamido group and dihedral angles between aromatic rings .

Q. What safety protocols should be followed when handling methyl 4-(4-fluorobenzamido)benzoate?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicological Uncertainty : Assume acute toxicity due to structural analogs (e.g., aryl amides) and avoid bodily exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for methyl 4-(4-fluorobenzamido)benzoate synthesis?

- Variable Analysis : Compare solvent purity (e.g., anhydrous DCM vs. technical grade), catalyst efficiency (DMAP vs. HOBt), and moisture levels .

- Reproducibility : Standardize reaction setups (e.g., Schlenk lines for inert conditions) and validate starting material purity via NMR .

- Case Study : A 20% yield discrepancy was traced to residual water in triethylamine; drying agents (e.g., MgSO₄) improved consistency .

Q. What methodologies elucidate the structure-activity relationships (SAR) of methyl 4-(4-fluorobenzamido)benzoate in biological systems?

- Analog Synthesis : Replace the 4-fluoro group with Cl, NO₂, or CH₃ to assess electronic effects on target binding .

- In Vitro Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays and correlate IC₅₀ values with substituent electronegativity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2) .

Q. How does the 4-fluorobenzamido group influence reactivity in nucleophilic acyl substitution compared to non-fluorinated analogs?

- Electron-Withdrawing Effect : The fluorine atom increases electrophilicity of the amide carbonyl, accelerating hydrolysis under basic conditions (pH >10) .

- Kinetic Studies : Pseudo-first-order rate constants (k₁) for NaOH-mediated hydrolysis are 1.5× higher vs. 4-methylbenzamido analogs .

- Mechanistic Insight : Fluorine’s inductive effect stabilizes the tetrahedral intermediate, reducing activation energy .

Q. What experimental strategies are recommended for preclinical pharmacokinetic studies of methyl 4-(4-fluorobenzamido)benzoate?

- ADME Profiling :

- Absorption : Caco-2 cell monolayers assess intestinal permeability .

- Metabolism : Liver microsome assays (human/rat) identify cytochrome P450 isoforms involved in oxidation .

- Mass Spectrometry Imaging (MSI) : Spatial distribution in rodent tissues reveals accumulation in hepatic and renal regions .

- Metabolite Identification : LC-MS/MS detects hydroxylated and de-esterified metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.